molecular formula C18H24N2O2S B2370270 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea CAS No. 2319896-69-8

1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Cat. No.: B2370270
CAS No.: 2319896-69-8
M. Wt: 332.46
InChI Key: WTTSQECJWFJJKJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is an organic compound that features a methoxyphenethyl group and a thiophenylpropyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves the reaction of 4-methoxyphenethylamine with 2-methyl-2-(thiophen-3-yl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 1-(4-Hydroxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea.

    Reduction: Formation of 4-methoxyphenethylamine and 2-methyl-2-(thiophen-3-yl)propylamine.

    Substitution: Formation of various substituted thiophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. The methoxyphenethyl group may interact with receptors or enzymes, while the thiophenyl group can participate in various biochemical pathways. The urea linkage provides stability and facilitates the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenethyl)-3-(2-methyl-2-(phenyl)propyl)urea: Similar structure but with a phenyl group instead of a thiophenyl group.

    1-(4-Methoxyphenethyl)-3-(2-methyl-2-(pyridin-3-yl)propyl)urea: Contains a pyridinyl group instead of a thiophenyl group.

Uniqueness

1-(4-Methoxyphenethyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(2-methyl-2-thiophen-3-ylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-18(2,15-9-11-23-12-15)13-20-17(21)19-10-8-14-4-6-16(22-3)7-5-14/h4-7,9,11-12H,8,10,13H2,1-3H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTSQECJWFJJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)NCCC1=CC=C(C=C1)OC)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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